molecular formula C14H14F2N2O2 B6900715 N-[1-(2,5-difluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-[1-(2,5-difluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B6900715
M. Wt: 280.27 g/mol
InChI Key: UBRDZIAEZOIYJQ-UHFFFAOYSA-N
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Description

N-[1-(2,5-difluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a difluorophenyl group, an ethyl chain, and a dimethyl-oxazole moiety

Properties

IUPAC Name

N-[1-(2,5-difluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O2/c1-7(11-6-10(15)4-5-12(11)16)17-14(19)13-8(2)18-20-9(13)3/h4-7H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRDZIAEZOIYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC(C)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-difluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step often involves the use of difluorobenzene derivatives and suitable coupling reagents.

    Attachment of the ethyl chain: This can be done through alkylation reactions using ethyl halides or similar reagents.

    Final carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-difluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(2,5-difluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(2,5-difluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group and oxazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-difluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
  • N-[1-(2,6-difluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
  • N-[1-(3,5-difluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

Uniqueness

N-[1-(2,5-difluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the 2,5-difluorophenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

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